3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one
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Overview
Description
3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one (coumarin) core, which is fused with a 1,2,4-triazole ring and substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be synthesized via the Pechmann condensation of phenols with β-ketoesters. The 1,2,4-triazole ring is then introduced through cyclization reactions involving hydrazine derivatives and appropriate nitriles or carboxylic acids. The final step involves the nitration of the phenyl ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the development of organic semiconductors or as a component in light-emitting diodes (LEDs) due to its conjugated system.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.
Mechanism of Action
The mechanism of action of 3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl and triazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence various molecular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one: Lacks the nitro group, which may result in different biological activity and chemical reactivity.
3-(5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties and interactions with biological targets.
3-(5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one: The presence of a chlorine atom can influence its reactivity and biological activity.
Uniqueness
The presence of the nitro group in 3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one imparts unique electronic properties, making it distinct from its analogs. This functional group can participate in specific interactions and reactions that are not possible with other substituents, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c22-17-13(9-10-4-1-2-7-14(10)25-17)16-18-15(19-20-16)11-5-3-6-12(8-11)21(23)24/h1-9H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXCFDUZQORSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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